molecular formula C13H19Cl2N3 B1379219 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride CAS No. 1461708-62-2

4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride

Cat. No.: B1379219
CAS No.: 1461708-62-2
M. Wt: 288.21 g/mol
InChI Key: UCMIMQPPOUCVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is recognized for its role as a histamine H3 receptor antagonist/agonist, which makes it a candidate for research in cognitive disorders such as Alzheimer’s disease and attention-deficit hyperactivity disorder (ADHD).

Preparation Methods

The synthesis of 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly histamine receptors.

    Medicine: Research focuses on its potential therapeutic effects in treating cognitive disorders like Alzheimer’s disease and ADHD.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine H3 receptors. By acting as an antagonist or agonist, it modulates the activity of these receptors, which are involved in various neurological processes. This modulation can influence cognitive functions, making it a potential candidate for treating cognitive disorders.

Comparison with Similar Compounds

4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride is unique due to its specific structure and interaction with histamine H3 receptors. Similar compounds include:

    (1s,4s)-4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride: Another compound with a similar core structure but different functional groups.

    1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: A related compound with variations in the benzodiazole ring.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIMQPPOUCVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-62-2
Record name 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Reactant of Route 5
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
Reactant of Route 6
4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.